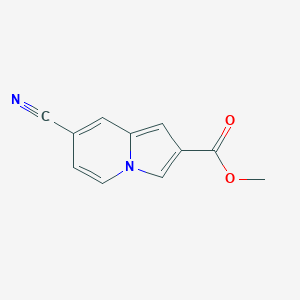

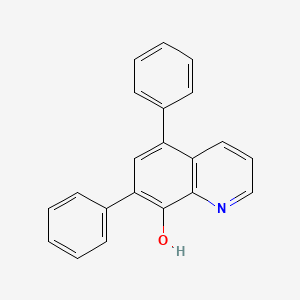

Methyl 7-cyanoindolizine-2-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl 7-cyanoindolizine-2-carboxylate” is a chemical compound . It incorporates a carboxyl functional group, CO2H . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon .

Synthesis Analysis

A series of 2-substituted and 2,3-disubstituted 5-cyanoindolizine derivatives were conveniently synthesized by a one-pot tandem reaction under mild conditions in moderate yields . The reaction mechanism was proposed . The synthesis of compounds containing a cyano group is important .Molecular Structure Analysis

The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape . The hydroxyl oxygen is also sp2 hybridized which allows one of its lone pair electrons to conjugate with the pi system of the carbonyl group .Chemical Reactions Analysis

Indolizine (pyrrolo [1,2- a ]pyridine), one of the most important N -fused heterocycles, plays key roles in medicinal and materials chemistry . The synthesis of compounds containing a cyano group is important . Previously, a novel tandem reaction of α,β-unsaturated esters with aldehydes to synthesize indolizine, imidazo [1,2- a ]pyridine, imidazo [1,5- a ]pyridine, and pyrido [1,2- a ]benzimidazole derivatives was reported .Physical And Chemical Properties Analysis

Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon . The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape .作用机制

Indolizine derivatives are potential inhibitors of vascular endothelial growth factor (VEGF), calcium entry blockers, potential central nervous system depressants, 5-HT3 receptor antagonists, phosphodiesterase V inhibitors, histamine H3 receptor antagonists, cardiovascular agents, and PLA2 inhibitors .

安全和危害

未来方向

Indolizine derivatives have drawn much attention owing to their possible usage as dyes for dye-sensitized solar cells (DSSC) or organic light-emitting devices (OLEDs) . Cyano-substituted indoles are key building units embedded in lead compounds currently being developed as estrogen receptor ligands, hepatitis C virus inhibitors, or therapeutic agents for cardiovascular diseases .

属性

CAS 编号 |

62456-10-4 |

|---|---|

产品名称 |

Methyl 7-cyanoindolizine-2-carboxylate |

分子式 |

C11H8N2O2 |

分子量 |

200.19 g/mol |

IUPAC 名称 |

methyl 7-cyanoindolizine-2-carboxylate |

InChI |

InChI=1S/C11H8N2O2/c1-15-11(14)9-5-10-4-8(6-12)2-3-13(10)7-9/h2-5,7H,1H3 |

InChI 键 |

MQVKPYVPJSEPHN-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CN2C=CC(=CC2=C1)C#N |

规范 SMILES |

COC(=O)C1=CN2C=CC(=CC2=C1)C#N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9,9'-Spirobi[9H-fluorene]-3,3',6,6'-tetramine](/img/structure/B3192347.png)

![2,3-Dihydro-1H-benzo[f]isoindole](/img/structure/B3192384.png)

![8-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B3192403.png)

![Benzo[b]thiophene-3-ol, 4-bromo-](/img/structure/B3192409.png)